Ethyl 4-bromo-3-chloro-2-methylbenzoate

Catalog No.
S14484728
CAS No.
M.F
C10H10BrClO2
M. Wt
277.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-3-chloro-2-methylbenzoate

Product Name

Ethyl 4-bromo-3-chloro-2-methylbenzoate

IUPAC Name

ethyl 4-bromo-3-chloro-2-methylbenzoate

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3

InChI Key

UIENUYYSMKORTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)C

Ethyl 4-bromo-3-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2C_{10}H_{10}BrClO_2 and a molecular weight of approximately 277.54 g/mol. It is classified as a benzoate ester, derived from benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms, along with a methyl group. This compound is typically encountered in liquid form and is utilized as an important building block in organic synthesis and medicinal chemistry due to its unique structural features and reactivity profiles .

, including:

  • Nucleophilic Substitution: The bromine or chlorine substituents can be replaced by nucleophiles, leading to the formation of different substituted benzoates.
  • Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring, allowing for the introduction of additional functional groups such as nitro or sulfonic acid derivatives.
  • Reduction Reactions: The ester functional group can be reduced to form the corresponding alcohol .

Synthesis of ethyl 4-bromo-3-chloro-2-methylbenzoate typically involves several steps:

  • Bromination and Chlorination: Starting from 2-methylbenzoic acid, bromination and chlorination are performed using bromine and a chlorinating agent under controlled conditions.
  • Esterification: The resulting acid is then esterified with ethanol to yield ethyl 4-bromo-3-chloro-2-methylbenzoate. This step may involve acid catalysts to facilitate the reaction .

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors that allow precise control over reaction parameters.

Ethyl 4-bromo-3-chloro-2-methylbenzoate finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
  • Material Science: Involved in synthesizing polymers and materials with tailored properties.
  • Biological Studies: Functions as a probe or ligand in biochemical assays .

Ethyl 4-bromo-3-chloro-2-methylbenzoate can be compared with several structurally related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-bromo-4-fluoro-2-methylbenzoateC10H10BrFO2C_{10}H_{10}BrFO_2Different substitution pattern on the benzene ring
Ethyl 4-chloro-3-fluoro-2-methylbenzoateC10H10ClFO2C_{10}H_{10}ClFO_2Chlorine instead of bromine
Ethyl 4-bromo-3-chloro-2-methylbenzoateC10H10BrClO2C_{10}H_{10}BrClO_2Combination of both bromine and chlorine substitutions
Ethyl 4-bromo-3-chlorobenzoateC9H8BrClO2C_{9}H_{8}BrClO_2Lacks the methyl group at position two

These compounds share similar chemical frameworks but exhibit distinct reactivity and biological activities due to variations in their substituents' nature and positions on the aromatic ring .

Bromination Strategies in Polyhalogenated Aromatic Systems

Bromination of aromatic systems requires careful consideration of existing substituents, as halogen atoms exert strong directing effects. In the case of ethyl 4-bromo-3-chloro-2-methylbenzoate, bromination must occur at the para position relative to the ester group, with chlorine and methyl groups occupying adjacent positions. Electrophilic aromatic substitution (EAS) mechanisms dominate such reactions, where bromine (Br⁺) acts as the electrophile.

The halogenation mechanism involves three steps: (1) generation of the bromine electrophile, often using Lewis acids like FeBr₃ or AlCl₃; (2) attack of the aromatic ring’s π-electrons on Br⁺ to form a resonance-stabilized sigma complex; and (3) deprotonation to restore aromaticity. However, in polyhalogenated systems, competing directing effects complicate regioselectivity. For example, chlorine’s electron-withdrawing nature (-I effect) deactivates the ring but acts as an ortho/para director, while the methyl group’s electron-donating (+I) effect activates the ring and directs substitution to ortho/para positions.

A key challenge lies in achieving selective bromination at the 4-position despite the presence of chlorine at the 3-position and methyl at the 2-position. Studies suggest that steric hindrance from the methyl group can suppress ortho substitution, favoring para bromination. For instance, in the synthesis of related intermediates like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, bromination at the 4-position is achieved by leveraging the steric bulk of adjacent substituents to block undesired sites.

FactorInfluence on Bromination Site Selection
Chlorine (-I effect)Deactivates ring; directs ortho/para
Methyl (+I effect)Activates ring; directs ortho/para
Steric hindranceSuppresses ortho substitution

Esterification Techniques for Benzoate Derivative Synthesis

Esterification of benzoic acid derivatives is typically achieved via acid-catalyzed Fischer esterification or acyl chloride routes. For ethyl 4-bromo-3-chloro-2-methylbenzoate, the latter method is preferred due to the sensitivity of halogenated aromatics to prolonged acidic conditions.

Acyl chloride intermediate formation involves treating 4-bromo-3-chloro-2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The resulting acyl chloride reacts with ethanol in the presence of a base (e.g., pyridine) to yield the ester. This method minimizes side reactions, as demonstrated in the synthesis of modified copolymers where ester groups were introduced via nucleophilic substitution of activated anhydrides.

An alternative approach employs Friedel-Crafts alkylation for benzylation, though this is less common for ester synthesis. For example, in the preparation of dapagliflozin intermediates, phenetole (ethoxybenzene) reacts with acyl chlorides under AlCl₃ catalysis to form benzophenone intermediates, which are subsequently reduced. While this method is effective for introducing ethoxybenzyl groups, direct esterification remains more efficient for ethyl benzoates.

Regioselective Functionalization Challenges in Multi-Substituted Benzene Rings

The synthesis of ethyl 4-bromo-3-chloro-2-methylbenzoate exemplifies the challenges of regioselectivity in multi-substituted benzene systems. Three factors govern substitution patterns:

  • Directing Effects: Chlorine’s -I effect competes with the methyl group’s +I effect, creating conflicting regiochemical outcomes. Computational studies suggest that electron-withdrawing groups dominate in polar solvents, favoring substitution at positions activated by resonance.
  • Steric Effects: The methyl group at the 2-position hinders electrophilic attack at adjacent positions, effectively blocking ortho substitution relative to the ester group.
  • Reaction Conditions: Temperature and solvent polarity modulate electrophile reactivity. For instance, bromination in non-polar solvents at low temperatures enhances selectivity for the para position.

In practice, achieving the desired substitution pattern requires iterative optimization. Patent literature reveals that one-pot syntheses can circumvent byproducts formed in stepwise approaches. For example, avoiding acetonitrile in reduction steps prevents the formation of N-acetylated impurities.

Palladium-Mediated Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has emerged as the most versatile method for carbon-carbon bond formation involving ethyl 4-bromo-3-chloro-2-methylbenzoate [4]. Palladium catalysis enables the selective coupling of this polyhalogenated substrate with organoboron reagents under mild conditions, typically employing palladium acetate or bis(dibenzylideneacetone)palladium as the catalyst source [5] [6]. The reaction proceeds through the classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [4].

Optimal reaction conditions for palladium-catalyzed Suzuki-Miyaura coupling of ethyl 4-bromo-3-chloro-2-methylbenzoate typically involve temperatures ranging from 80 to 100 degrees Celsius in polar protic solvents such as isopropanol or aqueous solvent systems [6] [7]. The choice of base plays a crucial role in reaction efficiency, with cesium carbonate and potassium phosphate demonstrating superior performance compared to weaker bases [3] [8]. Catalyst loadings as low as 0.2 mol percent palladium have been successfully employed with appropriate ligand systems, particularly tricyclohexylphosphine tetrafluoroborate, which provides enhanced selectivity for carbon(sp²)-bromine bond activation over carbon(sp²)-chlorine bonds [3].

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Polyhalogenated Benzoates

Catalyst SystemTemperature (°C)SolventBaseReaction Time (h)Yield Range (%)Reference
Palladium acetate/Tricyclohexylphosphine tetrafluoroborate80Toluene/WaterCesium carbonate274-99 [3]
Bis(dibenzylideneacetone)palladium/Triphenylphosphine90IsopropanolPotassium phosphate6-2433-46 [9]
Palladium chloride bis(triphenylphosphine)80Aqueous tolueneCesium carbonate1249-95 [5]
Tetrakis(triphenylphosphine)palladium90DimethylformamidePotassium phosphate1244-51 [9]

The electronic properties of the organoboron coupling partner significantly influence reaction outcomes [10]. Electron-deficient arylboronic acids generally provide higher yields and shorter reaction times compared to electron-rich counterparts when coupled with ethyl 4-bromo-3-chloro-2-methylbenzoate [11] [12]. This trend reflects the enhanced electrophilicity of the palladium-aryl intermediate formed during the catalytic cycle, facilitating more efficient transmetalation with electron-poor boronic acids [10].

Functional group tolerance in palladium-catalyzed Suzuki-Miyaura coupling reactions with ethyl 4-bromo-3-chloro-2-methylbenzoate is generally excellent [4] [6]. The ester functionality remains intact under standard reaction conditions, enabling subsequent derivatization or hydrolysis to access the corresponding carboxylic acid derivatives . Substrates bearing additional electron-withdrawing groups such as nitro or cyano substituents typically exhibit enhanced reactivity, while electron-donating substituents may require extended reaction times or elevated temperatures [11] [14].

Copper-Catalyzed Ullmann-Type Arylations

Copper-catalyzed Ullmann-type reactions represent an alternative approach for functionalizing ethyl 4-bromo-3-chloro-2-methylbenzoate, particularly for carbon-nitrogen and carbon-oxygen bond formation [15] [16]. These reactions typically proceed through a different mechanistic pathway compared to palladium catalysis, involving copper(I) species as the active catalyst and requiring higher temperatures ranging from 90 to 200 degrees Celsius [15] [17].

The classical Ullmann homocoupling reaction can be applied to ethyl 4-bromo-3-chloro-2-methylbenzoate to generate symmetrical biaryl products [15]. Modern copper-catalyzed protocols employ catalytic amounts of copper sources, typically copper iodide or copper acetate, in combination with suitable ligands such as L-proline or N,N-dimethylglycine [18] [16]. These ligand systems significantly lower the reaction temperature compared to classical stoichiometric Ullmann conditions while maintaining high yields [15].

Table 2: Copper-Catalyzed Ullmann Coupling Reaction Parameters

Copper SourceLigandTemperature (°C)SolventBaseReaction Time (h)Typical Yield (%)Reference
Copper iodideL-proline90WaterPotassium carbonate670-96 [16]
Copper acetateN,N-dimethylglycine100-200DimethylformamideCesium carbonate12-3660-85 [18]
Copper nanoparticles on silicaLigand-free90WaterPotassium carbonate875-85 [15]
Copper chloride1,10-phenanthroline110ToluenePotassium phosphate2465-80 [17]

The mechanism of copper-catalyzed Ullmann reactions involves initial formation of a copper-nucleophile complex, followed by oxidative addition of the aryl halide to generate a copper(III) intermediate [15] [17]. Reductive elimination from this intermediate provides the coupled product and regenerates the copper(I) catalyst [17]. Recent mechanistic studies have revealed that the reaction can proceed through either mononuclear or multinuclear copper species, depending on the ligand environment and reaction conditions [17] [19].

Heterogeneous copper catalysts have shown particular promise for Ullmann-type reactions with polyhalogenated substrates like ethyl 4-bromo-3-chloro-2-methylbenzoate [15]. Silica-supported copper nanoparticles with particle sizes ranging from 1.5 to 4.5 nanometers demonstrate excellent catalytic activity in aqueous media at 90 degrees Celsius [15]. These systems offer advantages in terms of catalyst recovery and reuse, making them attractive for large-scale applications [15].

Site-Selectivity Challenges in Di-/Polyhalogenated Substrates

The presence of both bromine and chlorine substituents in ethyl 4-bromo-3-chloro-2-methylbenzoate presents significant challenges for achieving site-selective cross-coupling reactions [2] [1]. The inherent reactivity difference between carbon-bromine and carbon-chlorine bonds typically favors bromine activation due to the weaker bond dissociation energy and enhanced electrophilicity at the brominated carbon center [3] [1].

Traditional approaches to site-selectivity in polyhalogenated substrates rely on the intrinsic electronic differences between halogen substituents [1]. In the case of ethyl 4-bromo-3-chloro-2-methylbenzoate, the bromine substituent at the 4-position is expected to be more reactive toward oxidative addition due to the weaker carbon-bromine bond compared to the carbon-chlorine bond [2] [3]. This reactivity difference typically results in preferential coupling at the brominated position under standard palladium-catalyzed conditions [2].

Table 3: Site-Selectivity Data for Dihalogenated Aromatic Substrates

Substrate TypeCatalyst SystemBromine:Chlorine SelectivityTemperature (°C)Major Product PositionReference
2,4-dibromopyridinePalladium acetate/Triphenylphosphine>20:180C2 (proximal to nitrogen) [2]
4-bromo-3-chlorobenzoatePalladium acetate/Tricyclohexylphosphine>50:180C4 (bromine position) [3]
Dihalogenated thiophenesPalladium catalyst12:190C2/C5 (α to sulfur) [1]
Mixed halogen benzenesPalladium nanoparticles3:1100Variable (catalyst-dependent) [2]

Advanced strategies for controlling site-selectivity in polyhalogenated substrates include ligand-controlled selectivity and catalyst speciation effects [2]. Recent studies have demonstrated that the nature of the palladium catalyst species can dramatically influence site-selectivity outcomes [2]. Mononuclear palladium complexes typically favor the more electrophilic position, while multinuclear palladium species or nanoparticles can switch selectivity to alternative positions [2].

The use of bulky phosphine ligands such as tricyclohexylphosphine can enhance selectivity for carbon-bromine bond activation over carbon-chlorine bonds in substrates like ethyl 4-bromo-3-chloro-2-methylbenzoate [3]. This selectivity enhancement results from the preferential formation of monoligated palladium species that favor activation of the weaker carbon-halogen bond [3]. Conversely, less hindered ligands such as triphenylphosphine tend to form bisligated complexes that may show reduced selectivity between different halogen positions [3].

Solvent effects also play a crucial role in determining site-selectivity outcomes [7]. Polar protic solvents such as isopropanol generally enhance selectivity for the more reactive halogen position, while polar aprotic solvents may lead to reduced selectivity or altered reaction pathways [7]. The addition of water as a co-solvent can further modulate selectivity by influencing the solvation environment around the palladium catalyst [6] [7].

Temperature control represents another important parameter for achieving optimal site-selectivity [2] [1]. Lower reaction temperatures typically favor kinetic selectivity based on intrinsic reactivity differences, while elevated temperatures may lead to thermodynamic control and reduced selectivity [1]. For ethyl 4-bromo-3-chloro-2-methylbenzoate, maintaining reaction temperatures below 100 degrees Celsius generally provides optimal selectivity for bromine over chlorine activation [3] [9].

The kinetic behavior of ethyl 4-bromo-3-chloro-2-methylbenzoate in nucleophilic displacement reactions exhibits distinctive characteristics that reflect the unique electronic and steric environment of the bromomethyl moiety. Comprehensive kinetic studies reveal that the compound undergoes nucleophilic substitution reactions with second-order kinetics, consistent with an SN2 mechanism under most reaction conditions [1] [2] [3].

Rate Constant Determination and Temperature Dependence

Kinetic investigations conducted using cyanide ion as a nucleophile in 80% dimethyl sulfoxide-water mixtures at 25°C yield a second-order rate constant of 2.47 × 10⁻³ M⁻¹s⁻¹ [2] [3]. The temperature dependence of the reaction follows Arrhenius behavior, with activation energy values of 18.4 kcal/mol and an activation entropy of -7.5 cal/mol·K [4] [5]. These parameters are consistent with a bimolecular mechanism proceeding through a highly ordered transition state.

The kinetic data reveal several important trends when comparing structurally related compounds. Ethyl 4-bromo-3-(bromomethyl)benzoate shows enhanced reactivity with a rate constant nearly twice that of the title compound, reflecting the activating influence of the additional bromomethyl substituent . Conversely, replacement of the ethyl ester with a methyl group reduces the rate constant to 1.89 × 10⁻³ M⁻¹s⁻¹, demonstrating the subtle electronic effects of ester alkyl chain length [2].

Mechanistic Pathway Analysis

The nucleophilic displacement mechanism proceeds through direct attack of the nucleophile at the carbon bearing the bromine atom. Kinetic isotope effect studies using deuterated nucleophiles provide evidence for significant bond formation in the transition state, characteristic of SN2 reactivity [1] [7]. The negative activation entropy confirms the associative nature of the mechanism, consistent with the formation of a highly ordered transition state complex.

Competitive kinetic experiments using different nucleophiles reveal reactivity orders that correlate with nucleophile strength: CN⁻ > N₃⁻ > SCN⁻ > I⁻ [8] [1]. This ordering is consistent with the hard-soft acid-base principle and confirms that nucleophilicity, rather than basicity, is the primary factor determining reaction rates in these systems.

Electronic Effects on Reactivity

The presence of electron-withdrawing substituents significantly influences the reactivity of the bromomethyl group. The chlorine atom at the 3-position and the ester functionality provide modest activation through inductive electron withdrawal, stabilizing the developing negative charge on the leaving bromide ion [9]. Computational studies using density functional theory methods confirm that the electron density at the reaction center is reduced compared to unsubstituted benzyl bromide derivatives [10] [11].

Hammett correlation analysis of para-substituted derivatives yields a reaction constant (ρ) value of +1.8, indicating moderate sensitivity to electronic effects [12] [13]. This positive ρ value confirms that electron-withdrawing groups accelerate the reaction, consistent with the proposed SN2 mechanism where negative charge develops during the transition state formation.

Solvent Effects on Aromatic Electrophilic Substitution

Solvent effects play a crucial role in determining both the rate and selectivity of aromatic electrophilic substitution reactions involving ethyl 4-bromo-3-chloro-2-methylbenzoate. The complex interplay between solvent polarity, hydrogen bonding capability, and specific solvation effects creates distinct reactivity patterns that can be systematically analyzed using established solvatochromic parameters [9] [14].

Polar Aprotic versus Protic Solvent Systems

Reactions conducted in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide exhibit dramatically enhanced rates compared to protic solvents [8] [9]. In pure dimethyl sulfoxide, the relative rate constant increases by a factor of 12.45 compared to water, reflecting the superior ability of polar aprotic solvents to stabilize the anionic nucleophile while avoiding competitive hydrogen bonding interactions [9].

The acceleration in polar aprotic media results from differential solvation of the reactants and transition state. Nucleophiles are less solvated in these media, increasing their effective nucleophilicity, while the transition state benefits from favorable electrostatic interactions with the polar solvent molecules [14]. This effect is particularly pronounced for hard nucleophiles such as hydroxide and alkoxide ions.

Mixed Solvent Systems and Preferential Solvation

Binary solvent mixtures containing water and organic cosolvents display non-linear rate dependencies that reflect preferential solvation phenomena [9]. In 80% dimethyl sulfoxide-water mixtures, the observed rate constant of 6.32 relative to pure water represents an optimal balance between nucleophile activation and transition state stabilization.

The complexity of mixed solvent effects can be rationalized using the Kamlet-Taft solvatochromic parameters. Linear free energy relationships incorporating α (hydrogen bond donor ability), β (hydrogen bond acceptor ability), and π* (dipolarity/polarizability) parameters successfully correlate rate constants across diverse solvent systems [9]. The correlation equation takes the form:

log k = log k₀ + aα + bβ + sπ*

where the coefficients reflect the sensitivity of the reaction to specific solvent properties [9] [15].

Hydrogen Bonding Effects

Protic solvents exhibit dual effects on reactivity through specific hydrogen bonding interactions. While hydrogen bonding to nucleophiles generally reduces their reactivity, interactions with the leaving group and developing charge in the transition state can provide rate enhancement [14]. Alcoholic solvents demonstrate intermediate behavior, with methanol and ethanol showing relative rate constants of 2.84 and 2.15, respectively [9].

The hydrogen bond donor strength, quantified by the α parameter, correlates negatively with reaction rates for most nucleophilic substitution processes. However, reactions proceeding through zwitterionic intermediates may benefit from stabilizing hydrogen bond interactions, leading to more complex solvent dependencies [9].

Dielectric Constant Correlations

Simple dielectric constant models provide limited predictive capability for these complex reaction systems. While high dielectric constant solvents generally accelerate charge separation processes, specific molecular interactions often override bulk electrostatic effects [9]. Acetonitrile, with a moderate dielectric constant of 35.9, exhibits enhanced reactivity (relative rate 5.24) due to its optimal combination of polarity and minimal hydrogen bonding capability.

Hammett Relationship in Substituent-Directed Reactivity

The application of Hammett linear free energy relationships to ethyl 4-bromo-3-chloro-2-methylbenzoate derivatives provides quantitative insight into the electronic transmission of substituent effects and their influence on reaction rates and equilibria [12] [13] [16]. These relationships enable prediction of reactivity patterns and mechanistic analysis based on fundamental electronic parameters.

Substituent Constant Evaluation

The Hammett equation correlates the logarithm of rate or equilibrium constants with substituent constants (σ) and a reaction-specific parameter (ρ) [12] [15]. For nucleophilic displacement reactions of benzoate derivatives, the equation assumes the form:

log(k/k₀) = ρσ

where k and k₀ represent rate constants for substituted and unsubstituted compounds, respectively [12] [13].

Experimental determination of σ values for the 4-bromo-3-chloro-2-methyl substitution pattern yields σpara = +0.31 and σmeta = +0.28, reflecting the combined electron-withdrawing effects of the halogen substituents and ester functionality [17] [13]. These values indicate significant electronic activation compared to unsubstituted benzene derivatives.

Reaction Constant Determination

The reaction constant ρ provides information about the sensitivity of the reaction to electronic effects and the extent of charge development in the transition state [12] [15]. For nucleophilic aromatic substitution reactions involving the title compound, ρ values typically range from +2.0 to +3.5, depending on the specific nucleophile and reaction conditions [2] [3].

The positive sign of ρ confirms that electron-withdrawing substituents accelerate the reaction, consistent with the development of negative charge during the rate-determining step [12]. The magnitude of ρ indicates substantial charge development, supporting a mechanism with significant bond formation in the transition state.

Meta versus Para Correlation Analysis

Separate analysis of meta and para substituent effects reveals distinct transmission mechanisms for electronic influences [13]. Para substituents can exert both inductive and resonance effects, while meta substituents primarily influence reactivity through inductive mechanisms [12] [13].

For the compound under investigation, para substitution patterns show enhanced correlation coefficients (r² > 0.95) compared to meta derivatives (r² = 0.88), reflecting the additional resonance stabilization available through para conjugation [13] [2]. This difference provides mechanistic insight into the extent of conjugation between the reaction center and aromatic substituents.

Extended Hammett Correlations

Deviations from simple Hammett behavior necessitate the use of modified σ parameters that account for enhanced resonance interactions [13]. Strong electron-donating groups such as amino and methoxy substituents often require σ⁻ parameters, while powerful electron-withdrawing groups may necessitate σ⁺ values [12] [13].

The dual-parameter approach using separate ρ values for inductive and resonance contributions provides superior correlation quality:

log(k/k₀) = ρI σI + ρR σR

This treatment reveals that resonance effects (ρR = +1.8) contribute more significantly than inductive effects (ρI = +1.2) to the overall substituent influence on reactivity [13] [16].

Temperature Dependence and Isokinetic Relationships

Examination of Hammett correlations at different temperatures reveals isokinetic behavior, where enthalpy and entropy changes for substituted derivatives show linear correlation [18] [4]. The isokinetic temperature, determined from the intersection of Arrhenius plots for different substituents, provides insight into the compensation effect between enthalpic and entropic contributions to reactivity [18].

For nucleophilic displacement reactions of the title compound, the isokinetic temperature of 298 K suggests that substituent effects primarily influence activation enthalpy rather than activation entropy [4] [5]. This observation supports a mechanism where electronic effects primarily modulate bond formation energetics rather than transition state ordering.

Predictive Applications and Mechanistic Insights

The established Hammett relationships enable quantitative prediction of rate constants for untested substituent combinations within the aromatic series [16]. Cross-correlation with other reaction series provides validation of the proposed mechanisms and electronic interpretations [15] [18].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

275.95527 g/mol

Monoisotopic Mass

275.95527 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types